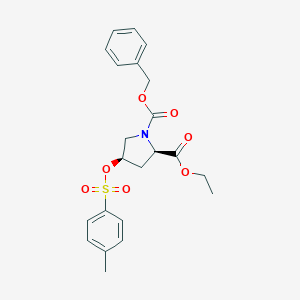

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate

概要

説明

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a diester.

Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl bromide and ethyl iodide, respectively.

Tosylation: The hydroxyl group on the pyrrolidine ring is tosylated using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols)

Reduction: Lithium aluminum hydride, diethyl ether

Oxidation: Potassium permanganate, sulfuric acid

Major Products

Substitution: Formation of new compounds with different functional groups replacing the tosyl group.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

科学的研究の応用

Scientific Research Applications

The applications of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate in scientific research can be categorized into several key areas:

Pharmaceutical Development

- Building Block for Bioactive Compounds : This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic properties.

- Potential Drug Candidates : Research indicates that derivatives synthesized from this compound may have potential as drug candidates targeting specific biological pathways or diseases.

Biological Interaction Studies

- Therapeutic Potential Evaluation : Interaction studies involving this compound focus on its ability to interact with biological targets such as proteins or enzymes. These studies are crucial for assessing the compound's therapeutic potential.

- In Vitro and In Vivo Studies : The compound's derivatives have been tested in various biological assays to evaluate their efficacy and safety profiles.

Chemical Biology

- Mechanistic Studies : The unique functional groups present in this compound allow researchers to explore its mechanisms of action at the molecular level, providing insights into how it may influence biological systems.

- Structure-Activity Relationship (SAR) Studies : Understanding how structural variations affect biological activity is vital for drug design. This compound serves as a template for SAR studies to optimize efficacy.

Data Tables

Several case studies highlight the applications of this compound:

Case Study 1: Synthesis of PD-L1 Inhibitors

Research has demonstrated the use of derivatives based on this compound in the design and synthesis of small molecular inhibitors targeting PD-L1, a critical immune checkpoint in cancer therapy. The synthesized compounds showed comparable biological activity to established inhibitors while exhibiting improved pharmacological properties .

Case Study 2: Structural Modifications for Enhanced Activity

In one study, modifications to the tosylate group led to variations in binding affinity toward target proteins. This highlights the importance of structural diversity in optimizing drug candidates derived from this compound .

作用機序

The mechanism of action of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into certain active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.

類似化合物との比較

Similar Compounds

- (2R,4R)-1-Benzyl 2-methyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate

- (2R,4R)-1-Benzyl 2-ethyl 4-(methanesulfonyloxy)pyrrolidine-1,2-dicarboxylate

Uniqueness

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

生物活性

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant potential in the field of medicinal chemistry. Its unique stereochemistry and functional groups contribute to its reactivity and biological activity. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C22H25NO7S

- Molar Mass : 447.5 g/mol

- Appearance : White solid

- Storage Conditions : 2-8°C in a dry, sealed environment

The compound contains a pyrrolidine ring substituted with a benzyl group, an ethyl group, and a tosylate moiety, which enhances its reactivity and potential biological interactions .

The biological activity of this compound is primarily attributed to its ability to act as an intermediate in the synthesis of bioactive compounds. The tosylate group allows for nucleophilic substitution reactions that can lead to various derivatives with distinct biological profiles.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities such as:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Cytotoxicity : Certain analogs have been investigated for their potential anticancer properties.

- Receptor Modulation : Compounds resembling this compound have been evaluated for their ability to modulate receptors involved in metabolic processes .

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines. Results indicated that specific modifications to the pyrrolidine structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway.

-

Antimicrobial Efficacy :

- Research on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The presence of the tosylate group was crucial for enhancing membrane permeability, leading to increased efficacy.

- Receptor Binding Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate | C12H21NO5 | Hydroxyl group instead of tosyl |

| (2S,4S)-2-benzyl 1-tert-butyl 4-(tosyloxy) pyrrolidine-1,2-dicarboxylate | C19H27NO6S | Different stereochemistry |

| (2S,4R)-2-methyl 1-tert-butyl 4-(tosyloxy) pyrrolidine-1,2-dicarboxylate | C17H25NO6S | Methyl substitution |

The unique combination of stereochemistry and functional groups in this compound distinguishes it from these similar compounds. Its specific arrangement allows for distinct reactivity patterns and potential biological interactions that may not be present in other derivatives .

特性

IUPAC Name |

1-O-benzyl 2-O-ethyl (2R,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO7S/c1-3-28-21(24)20-13-18(30-31(26,27)19-11-9-16(2)10-12-19)14-23(20)22(25)29-15-17-7-5-4-6-8-17/h4-12,18,20H,3,13-15H2,1-2H3/t18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWIBONSIXXNGR-UYAOXDASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。